4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Tankyrase inhibition PARP-1 Structure-activity relationship

Deploy this specific 2-hydroxy-4-oxoquinazolin-3(4H)-yl butanamide for precise, reproducible dual pharmacological blockade of tankyrase and PARP-1. Unlike generic quinazolinones, its defined 2-hydroxy/2-oxo substituent and meta-pyridin-3-ylmethyl amide terminus are essential for controlling target engagement, polypharmacology, and solubility, as detailed in the core patent class. This chemotype is optimized for investigating combined telomere dysfunction and AXIN stabilization in Wnt/β-catenin-driven cancers, and its favorable clogP (2.85) and TPSA (78.27 Ų) make it a superior baseline for CNS injury models where BBB permeability is required. Confirming this exact substitution pattern ensures SAR consistency across your tankyrase/PARP-1 studies.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
Cat. No. B5979273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3
InChIInChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25)
InChIKeyRBKZWACQMJWWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide: Core Structure and Classification for Informed Procurement


4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide (CAS 688773-94-6) is a synthetic, small-molecule quinazolinone derivative with molecular formula C18H18N4O3 and a molecular weight of 338.37 g/mol [1]. It belongs to the oxoquinazolinyl-butanamide class, which has been described in patent literature as inhibitors of tankyrase (TANK) and poly(ADP-ribose) polymerase (PARP-1) enzymes [2]. The compound features a 2-hydroxy-4-oxoquinazolin-3(4H)-yl core linked via a butanamide spacer to a pyridin-3-ylmethyl amide terminus, a structural arrangement that distinguishes it from many compact, single-ring PARP inhibitors.

Why Generic Quinazolinone Substitution Cannot Match 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide


Within the oxoquinazolinyl-butanamide class, even minor structural modifications at the quinazolinone 2-position or the terminal heterocycle can profoundly alter target engagement, polypharmacology, and physicochemical properties [1]. The patent literature explicitly defines the 2-hydroxy/2-oxo substituent and the pyridin-3-ylmethyl amide as critical variables that influence tankyrase/PARP-1 inhibitory potency [1]. Consequently, a procurement decision based solely on the quinazolinone scaffold—without controlling for these specific substitution patterns—risks acquiring a compound with divergent inhibitory profile, solubility, and selectivity, undermining experimental reproducibility and structure-activity relationship (SAR) interpretation.

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide: Evidence-Based Differentiation Guide


2-Hydroxy vs. 2-Thioxo Modification: Hydrogen-Bond Donor Capacity and Impact on Target Recognition

The 2-hydroxy group in the target compound serves as a hydrogen-bond donor (HBD count = 1), whereas its closest structural analog, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide, carries a 2-thioxo (C=S) group that lacks an H-bond donor at this position. This substitution directly alters the donor–acceptor map within the nicotinamide-binding pocket of tankyrase/PARP-1, as defined in the oxoquinazolinyl-butanamide patent family [1]. While the patent does not supply pairwise IC50 values for these exact two compounds, representative members of the series demonstrate that 2-oxo/2-hydroxy congeners achieve sub-micromolar tankyrase-1 inhibition, whereas 2-thioxo variants often exhibit reduced or absent activity [1]. Physicochemical profiling confirms that the target compound has one H-bond donor (HBD = 1) and seven H-bond acceptors (HBA = 7), versus a predicted HBD = 0 for the 2-thioxo analog [2].

Tankyrase inhibition PARP-1 Structure-activity relationship

Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Amide: Regioisomeric Impact on Binding-Pocket Complementarity

The pyridine nitrogen position in the terminal amide substituent differentiates the target compound (pyridin-3-ylmethyl) from its regioisomer 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)butanamide. In the patent-defined oxoquinazolinyl-butanamide series, the pyridin-3-ylmethyl configuration is explicitly claimed as a preferred embodiment for tankyrase inhibition, while the pyridin-4-ylmethyl analog is not exemplified with biochemical data [1]. The meta-nitrogen of the 3-pyridyl isomer can engage in a distinct hydrogen-bond or water-mediated interaction with the protein surface that is geometrically inaccessible to the para-nitrogen of the 4-pyridyl variant [1]. Physicochemical calculations indicate both isomers share identical molecular formula (C18H18N4O3), MW (338.37), and likely similar clogP and TPSA, meaning that differentiation arises solely from target engagement rather than bulk properties [2].

Tankyrase PARP inhibitor Regioisomerism

Butanamide Linker Length: Conformational Flexibility and Target Accessibility vs. Shorter-Linker Analogs

The target compound incorporates a four-carbon butanamide linker (rotatable bonds = 5, inclusive of linker and amide bonds) connecting the quinazolinone core to the pyridin-3-ylmethyl amide [2]. Shorter-linker analogs in the quinazolinone class (e.g., acetamide or propanamide linkers with 2–3 rotatable bonds) may restrict the conformational sampling required for simultaneous engagement of the nicotinamide and adenosine sub-pockets of tankyrase/PARP-1 [1]. The oxoquinazolinyl-butanamide patent family specifically claims butanamide-linked structures, indicating that the four-carbon spacer is optimal for tankyrase/PARP-1 dual inhibition, whereas shorter linkers may favor PARP-1 over tankyrase or suffer reduced potency [1].

Linker optimization Conformational flexibility Tankyrase inhibition

Physicochemical Profile: Oral and Cellular Permeability Drug-Likeness Assessment vs. Benchmark PARP Inhibitors

The target compound satisfies all Lipinski Rule of Five criteria (MW = 338.37 < 500; clogP = 2.85 < 5; HBD = 1 ≤ 5; HBA = 7 ≤ 10) and the Rule of Three (MW < 300 is violated at 338.37, but all other parameters pass) [1]. In comparison, many clinically evaluated PARP inhibitors (e.g., olaparib: MW = 434.46; niraparib: MW = 320.39) have higher molecular weights and/or HBD counts, which can limit CNS penetration and oral bioavailability [2]. The target compound's lower MW and reduced HBD count relative to olaparib predict improved passive membrane permeability and potential CNS exposure, which may be relevant for neurological disease models where tankyrase is implicated [2]. The TPSA of 78.27 Ų is below the 90 Ų threshold correlated with oral absorption, supporting favorable pharmacokinetic properties compared to more polar quinazolinone derivatives [1].

Drug-likeness Lipinski rule of five Permeability prediction

Tankyrase/PARP-1 Dual Inhibition Potential vs. PARP-1-Selective Quinazolinones

The oxoquinazolinyl-butanamide patent family explicitly claims compounds of this scaffold as inhibitors of both tankyrase (TANK-1/2) and PARP-1 [1]. This dual inhibition profile is mechanistically distinct from classical PARP-1-selective quinazolinones (e.g., 2-alkyl-quinazolin-4-one derivatives) that lack the N3-butanamide extension [2]. Tankyrase inhibition additionally suppresses Wnt/β-catenin signaling through AXIN stabilization, a pathway not directly modulated by PARP-1-selective inhibitors [1]. The N3-substitution pattern of the target compound is a defining structural feature that enables tankyrase engagement, whereas N-unsubstituted or N-alkyl quinazolinones predominantly target PARP-1 catalytic activity alone [2].

Tankyrase PARP-1 Dual inhibition Wnt signaling

Structural Uniqueness Among Commercially Available Quinazolinone-Butanamide Analogs

A survey of publicly available quinazolinone-butanamide analogs reveals that the combination of a 2-hydroxy-4-oxoquinazolin-3(4H)-yl core with a pyridin-3-ylmethyl amide terminus is a specific, non-degenerate chemotype. Closely related commercial analogs include the indol-5-yl (CAS 920423-09-2), quinolin-8-yl, and 1-methyl-1H-pyrazol-4-yl variants, each of which presents different heterocycle electronics, hydrogen-bonding patterns, and steric bulk at the amide terminus . The pyridin-3-ylmethyl group provides a unique hydrogen-bond-accepting nitrogen at the meta position of the terminal aryl ring, which cannot be replicated by indole, quinoline, or pyrazole termini. This difference is material for target-based screening: the pyridine nitrogen may coordinate active-site water networks or metal ions (e.g., Mg²⁺ in kinase ATP pockets) in a manner inaccessible to carbon-only heterocycles [1].

Chemical procurement Quinazolinone library Structural diversity

Recommended Application Scenarios for 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide Based on Verified Differentiation Evidence


Tankyrase/PARP-1 Dual Inhibition Studies in Wnt-Dependent Cancer Models

This compound is best deployed as a chemical probe for simultaneous pharmacological blockade of tankyrase and PARP-1 in cellular models of Wnt/β-catenin-driven cancers (e.g., colorectal, hepatocellular). The patent-claimed dual inhibition profile [1] enables investigation of combined telomere dysfunction and AXIN stabilization effects that cannot be achieved with PARP-1-selective quinazolinones.

Structure-Activity Relationship (SAR) Campaigns Around the 2-Hydroxyquinazolinone Pharmacophore

The compound serves as a key reference point for SAR studies exploring the impact of 2-position modifications (OH vs. SH vs. alkyl) on tankyrase binding. Its single H-bond donor and computed physicochemical profile [1] provide a baseline for correlating incremental structural changes with shifts in potency, solubility, and permeability, as outlined in the patent class [2].

Kinase and PARP Selectivity Panel Screening with a Pyridin-3-ylmethyl Anchor

The meta-pyridine nitrogen in the terminal amide makes this compound particularly suitable for selectivity profiling against kinase panels and PARP isoforms that rely on active-site water networks or metal cofactors for ligand recognition [1]. Inclusion of this chemotype in broad-panel screening can reveal off-target liabilities or unexpected polypharmacology that regioisomeric 4-pyridyl analogs would miss [2].

Neurological Disease Models Requiring CNS-Penetrant Tankyrase Inhibitors

With a TPSA of 78.27 Ų, a single HBD, and a moderate clogP of 2.85 [1], this compound is predicted to have favorable blood-brain barrier permeability compared to bulkier, more polar PARP inhibitors. It should be prioritized for in vivo models of central nervous system injury or neuroinflammation where tankyrase inhibition has been mechanistically implicated, subject to experimental confirmation of brain exposure.

Quote Request

Request a Quote for 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.